molecular formula C10H11ClO2S B15109792 Propanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester CAS No. 103247-65-0

Propanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester

Cat. No.: B15109792
CAS No.: 103247-65-0
M. Wt: 230.71 g/mol
InChI Key: LMMPYODKIVQSLD-UHFFFAOYSA-N
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Description

Propanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester (IUPAC name: methyl 2-[(4-chlorophenyl)sulfanyl]propanoate) is a synthetic ester derivative characterized by a propanoic acid backbone modified with a (4-chlorophenyl)thio group at the 2-position and a methyl ester group. Its molecular formula is C₁₀H₁₁ClO₂S, with a molecular weight of 230.78 g/mol. The compound’s structure combines a sulfur-containing aromatic moiety with a short-chain ester, which may influence its physicochemical properties, such as volatility and solubility, as well as biological activity.

Properties

CAS No.

103247-65-0

Molecular Formula

C10H11ClO2S

Molecular Weight

230.71 g/mol

IUPAC Name

methyl 2-(4-chlorophenyl)sulfanylpropanoate

InChI

InChI=1S/C10H11ClO2S/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3

InChI Key

LMMPYODKIVQSLD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)SC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester typically involves the esterification of 2-[(4-chlorophenyl)thio]propanoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

2-[(4-chlorophenyl)thio]propanoic acid+methanolacid catalystpropanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester+water\text{2-[(4-chlorophenyl)thio]propanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-[(4-chlorophenyl)thio]propanoic acid+methanolacid catalyst​propanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester+water

The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The 4-chlorophenylthio group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which propanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The 4-chlorophenylthio group can play a crucial role in binding to target proteins, influencing the compound’s activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Ester Group Key Properties/Activities Source
Target: Propanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester C₁₀H₁₁ClO₂S 230.78 2-(4-chlorophenyl)thio Methyl Inferred volatility, potential herbicidal/antimicrobial activity -
Propanoic acid, 3-[(4-chlorophenyl)thio]-, ethyl ester C₁₁H₁₃ClO₂S 244.74 3-(4-chlorophenyl)thio Ethyl Not explicitly reported; structural isomer with possible altered bioactivity
Diclofop-methyl (Propanoic acid, 2-[4-(2,4-dichlorophenoxy)phenoxy]-, methyl ester) C₁₆H₁₄Cl₂O₄ 341.19 2-phenoxy, dichlorinated Methyl Herbicide (inhibits acetyl-CoA carboxylase)
Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, methyl ester (Clofibrate analog) C₁₁H₁₃ClO₃ 228.67 2-(4-chlorophenoxy), 2-methyl Methyl Lipid-lowering agent (pharmaceutical use)
Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester C₇H₁₂O₄S 192.23 3-thio-ester, methoxy Methyl Chemical intermediate; no reported bioactivity

Physicochemical Properties

  • Volatility : Methyl esters (e.g., diclofop-methyl) are more volatile than ethyl esters, making them detectable in volatile organic compound (VOC) profiles (e.g., in plant aromas) .
  • Solubility : Ethyl esters (e.g., CAS 137446-81-2 ) may exhibit higher lipophilicity compared to methyl esters, influencing their pharmacokinetic profiles.
  • Stability: Thioether linkages (e.g., 4-chlorophenylthio group) enhance resistance to hydrolysis compared to oxygen-containing analogs (e.g., phenoxy derivatives) .

Research Findings on Analogous Compounds

Volatile Organic Compounds (VOCs): Methyl esters of propanoic acid derivatives, such as 2-methylpropanoic acid methyl ester, are key aroma contributors in carob fruit, with concentrations up to 13.19 ppbv .

Antifungal Agents : Methyl isobutyrate and related esters inhibit fungal growth in S. maltophilia AVSW1, highlighting ester functionality’s role in microbial antagonism .

Biological Activity

Propanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester is an organic compound with a unique structure that influences its biological activity. This compound is characterized by the presence of a 4-chlorophenylthio group, which enhances its binding affinity to various biological targets, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, focusing on its interactions with enzymes and proteins, as well as its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H11ClO2SC_10H_{11}ClO_2S. The structure can be represented as follows:

CH3 C O CH2 S C6H4Cl\text{CH}_3\text{ C O CH}_2\text{ S C}_6\text{H}_4\text{Cl}

This structure indicates that the compound is a derivative of propanoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group and the hydrogen atom on the alpha carbon is substituted with a 4-chlorophenylthio group.

Enzyme Interactions

Research indicates that propanoic acid derivatives can exhibit significant biological effects through their interactions with enzymes. The presence of the 4-chlorophenylthio group may enhance the compound's ability to inhibit specific enzymes, potentially leading to anti-inflammatory and antimicrobial properties. For instance, compounds with similar structural features have shown efficacy in inhibiting histone deacetylases (HDACs), which play a critical role in cancer cell proliferation .

Anticancer Properties

A study focusing on related compounds demonstrated that derivatives of propanoic acid exhibited selective inhibition of colon cancer cell proliferation. The IC50 values for these compounds ranged from 0.12 mg/mL to 0.81 mg/mL, indicating potent anticancer activity . The mechanism of action appears to involve modulation of signaling pathways associated with cell survival and apoptosis.

Anti-inflammatory Effects

In vitro studies have shown that propanoic acid derivatives can modulate cytokine release in peripheral blood mononuclear cells (PBMCs). For example, compounds tested at high doses significantly inhibited the release of pro-inflammatory cytokines such as IFN-γ while promoting IL-10 production, which is beneficial for alleviating chronic inflammation .

Case Studies

StudyCompound TestedIC50 (mg/mL)Biological Activity
Propanoic acid derivative0.12 - 0.81Anticancer (HCT-116 cells)
Various derivativesN/AAnti-inflammatory (PBMCs)

The biological activity of this compound is believed to be linked to its ability to interact with specific proteins and enzymes. The structural modifications imparted by the chlorophenylthio group may facilitate enhanced binding to target sites, leading to inhibition or activation of critical biochemical pathways involved in disease processes.

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